Palmitic acid N-hydroxysuccinimide

Description

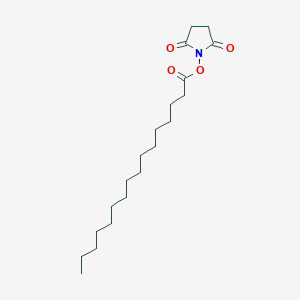

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)25-21-18(22)16-17-19(21)23/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNHQVHEZCBZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404977 | |

| Record name | N-Succinimidyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-31-4 | |

| Record name | Palmitic acid N-hydroxysuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Succinimidyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of Palmitic acid N-hydroxysuccinimide ester reaction?

An In-depth Technical Guide to the Reaction Mechanism of Palmitic Acid N-hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NHS) ester is a widely utilized chemical tool for the covalent attachment of a 16-carbon saturated fatty acid (palmitate) to various molecules.[1] This process, known as palmitoylation or acylation, is of significant interest in biochemistry, cell biology, and pharmacology. In nature, protein palmitoylation is a crucial post-translational modification that governs protein trafficking, membrane association, stability, and function.[2][3][4][5] By mimicking this biological process, researchers can modulate the properties of proteins, peptides, and drug molecules. Palmitic acid NHS ester serves as a reactive building block for this purpose, enabling the specific modification of primary and secondary amines under controlled conditions.[6][] This guide provides a detailed examination of the reaction mechanism, kinetics, experimental protocols, and applications relevant to professionals in life sciences and drug development.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction between Palmitic acid NHS ester and a primary amine (commonly found on the N-terminus of a polypeptide or the side chain of a lysine (B10760008) residue) is a nucleophilic acyl substitution.[][8]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.[8]

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide group is expelled as a stable leaving group.[][8]

-

Amide Bond Formation: The final products are the palmitoylated molecule, containing a highly stable amide bond, and free N-hydroxysuccinimide.[][8]

Reaction Kinetics and Conditions

The efficiency of the acylation reaction is influenced by several factors. The reaction is highly pH-dependent, with optimal rates observed between pH 7.2 and 8.5.[6][] At lower pH, the primary amine is protonated (-NH3+), rendering it non-nucleophilic.[6] At higher pH, the rate of hydrolysis of the NHS ester, a competing reaction, increases significantly, which can lower the yield of the desired conjugate.[6][]

Hydrolysis of the NHS ester is a major competing reaction where water acts as the nucleophile instead of the amine.[8][9] This is particularly relevant at low concentrations of the target molecule or when the target amine is sterically hindered.[]

| Parameter | Condition / Value | Notes | Reference |

| Reaction Type | Nucleophilic Acyl Substitution | Formation of a stable amide bond. | [] |

| Optimal pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. | [6][] |

| Solvents | Aqueous buffers (e.g., PBS, bicarbonate). | NHS ester can be pre-dissolved in a small amount of organic solvent like DMSO or DMF. | [1][6] |

| Reaction Time | 30 - 120 minutes | Can be extended (e.g., overnight on ice) depending on reactant stability and concentration. | [6][] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins to minimize degradation. | [6][] |

| Competing Reaction | Hydrolysis | NHS ester reacts with water, especially at pH > 8.5, reducing yield. | [6][] |

| Aminolysis Rate Constant (k₁) | ~50.9 M⁻¹ s⁻¹ | For a model NHS ester in 20% aqueous dioxane. Rate increases with amine basicity. | [10] |

| Hydrolysis Rate Constant (kₕ) | ~1.5 x 10³ M⁻¹ s⁻¹ | For a model NHS ester on a surface, indicating rapid hydrolysis in alkaline conditions. | [11] |

Applications in Research and Drug Development

Probing Protein Function through S-Palmitoylation

S-palmitoylation is the reversible attachment of palmitate to cysteine residues via a thioester bond.[3][5][12] This dynamic modification acts as a molecular switch, regulating the subcellular localization, trafficking, and interaction of proteins with membranes and other binding partners.[2][3][12] Palmitic acid NHS ester, while primarily reacting with amines to form amide bonds, is a foundational tool for synthesizing probes and standards used in studying the broader field of protein lipidation. Understanding the attachment of lipid moieties is critical in many signaling pathways, including those involving G-proteins, synaptic receptors like PSD-95, and enzymes such as endothelial nitric oxide synthase (eNOS).[2][3]

Enhancing Drug Efficacy and Half-Life

In drug development, conjugating a palmitic acid chain to a therapeutic peptide or small molecule can significantly enhance its pharmacokinetic profile. The attached lipid moiety promotes binding to serum albumin, a natural carrier protein in the bloodstream.[13] This association reduces the rate of renal clearance and protects the drug from enzymatic degradation, thereby extending its circulation half-life.[13] This strategy has been successfully employed for drugs targeting integrins in cancer therapy and for long-acting insulin (B600854) analogs.[13]

Experimental Protocols

General Protocol for Protein Labeling

This protocol outlines a general workflow for conjugating Palmitic acid NHS ester to a protein containing accessible primary amines.

Methodology:

-

Protein Preparation: Dissolve the target protein in a suitable amine-free buffer at pH 8.0-8.5, such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer.[6] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the target molecule.[6]

-

NHS Ester Preparation: Immediately before use, dissolve the Palmitic acid NHS ester in a small volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][8]

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution. The optimal ratio should be determined empirically. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[6]

-

Purification: Remove unreacted Palmitic acid NHS ester and the N-hydroxysuccinimide by-product. For proteins, this is typically achieved through dialysis, diafiltration, or size-exclusion chromatography (gel filtration).[6]

-

Analysis: Confirm the conjugation and assess the degree of labeling using techniques such as SDS-PAGE (which may show a slight shift in molecular weight), mass spectrometry, or functional assays specific to the protein.

Protocol for Detecting Protein S-Palmitoylation (Acyl-PEGyl Exchange Gel Shift - APEGS)

While Palmitic acid NHS ester is used for amine acylation, related techniques are used to study native S-palmitoylation. The APEGS assay is a method to detect S-palmitoylated proteins.[14]

Methodology:

-

Blocking Free Thiols: Lysates are first treated with a thiol-reactive agent like N-Ethylmaleimide (NEM) to block all free cysteine residues that are not palmitoylated.

-

Cleavage of Thioester Bonds: The palmitoyl-thioester bonds are specifically cleaved using hydroxylamine (B1172632) (NH₂OH).[14] This exposes the previously palmitoylated cysteine residues.

-

Labeling Exposed Thiols: The newly exposed thiol groups are then labeled with a large thiol-reactive molecule, such as methoxy-polyethylene glycol-maleimide (mPEG-MAL).[14]

-

Analysis: The labeled proteins are separated by SDS-PAGE. The addition of the large mPEG-MAL moiety causes a significant and easily detectable upward shift in the molecular weight of the palmitoylated proteins.[14]

References

- 1. Palmitic acid-PEG4-NHS ester | BroadPharm [broadpharm.com]

- 2. Protein Palmitoylation by DHHC Protein Family - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Palmitoylation - Wikipedia [en.wikipedia.org]

- 4. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. glenresearch.com [glenresearch.com]

- 9. N-Hydroxysuccinimide active ester [schem.jp]

- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. mdpi.com [mdpi.com]

- 14. Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of N-Succinimidyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinimidyl palmitate is a crucial reagent in the field of bioconjugation and lipid research. As an amine-reactive derivative of palmitic acid, a common 16-carbon saturated fatty acid, it serves as a powerful tool for covalently attaching a hydrophobic palmitoyl (B13399708) group to proteins, peptides, amine-modified oligonucleotides, and other molecules of interest. This process, often termed palmitoylation or acylation, can significantly alter the hydrophobicity of the target molecule, influencing its interaction with cell membranes, protein-protein interactions, and overall biological activity. This technical guide provides a comprehensive overview of the chemical properties of N-succinimidyl palmitate, detailed experimental protocols for its synthesis and application, and insights into its role in mimicking the natural post-translational modification of S-palmitoylation.

Core Chemical Properties

N-Succinimidyl palmitate is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Formula | C₂₀H₃₅NO₄ | [1][2] |

| Molecular Weight | 353.5 g/mol | [1][2] |

| Melting Point | 81-87 °C | [1] |

| Appearance | White to off-white solid/flakes | [1] |

| Solubility | Soluble in DMSO, DMF, Chloroform (slightly), Ethyl Acetate (slightly), Methanol (slightly). Insoluble in water. | [1] |

| Storage Conditions | Store at -20°C under an inert atmosphere. Moisture sensitive. | [1] |

| Purity | Typically >95% (HPLC) | [1] |

Synthesis and Purification of N-Succinimidyl Palmitate

The synthesis of N-succinimidyl palmitate involves the activation of the carboxylic acid group of palmitic acid to form an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the reaction with N-hydroxysuccinimide.

Experimental Protocol: Synthesis

Materials:

-

Palmitic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Hexane (B92381)

-

Anhydrous Ethyl Acetate

Procedure:

-

In a clean, dry round-bottom flask, dissolve palmitic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate container, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Slowly add the DCC solution to the palmitic acid/NHS mixture dropwise over 30 minutes. The reaction is exothermic, and a white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of palmitic acid.

-

Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filter cake with a small amount of the reaction solvent to recover any trapped product.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude N-succinimidyl palmitate.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

While the solution is still warm, add hexane dropwise until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.

-

Collect the white, crystalline product by vacuum filtration.

-

Wash the crystals with cold hexane to remove any remaining impurities.

-

Dry the purified N-succinimidyl palmitate under vacuum.

-

The purity of the final product can be confirmed by melting point determination, NMR, and FTIR spectroscopy.

Reactivity and Mechanism of Action

The utility of N-succinimidyl palmitate lies in the reactivity of its N-hydroxysuccinimide ester group towards primary amines. The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen of a primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. This reaction is highly efficient under mild, slightly alkaline conditions (pH 7.2-8.5).

A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields palmitic acid and N-hydroxysuccinimide. The rate of hydrolysis increases with pH. Therefore, to ensure efficient labeling, it is crucial to perform the reaction promptly after preparing the N-succinimidyl palmitate solution and to control the pH of the reaction buffer.

References

Palmitic Acid N-hydroxysuccinimide Ester: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Palmitic acid N-hydroxysuccinimide ester (NHS-palmitate), a valuable tool for studying protein palmitoylation, a crucial post-translational modification involved in numerous cellular processes. This document details its chemical properties, a method for its synthesis, and protocols for its application in in vitro and cellular studies.

Introduction to Palmitoylation and NHS-Palmitate

Protein palmitoylation is the reversible attachment of the 16-carbon saturated fatty acid, palmitic acid, to cysteine residues of a protein via a thioester linkage.[1][2] This lipid modification enhances the hydrophobicity of proteins, influencing their membrane association, subcellular localization, protein-protein interactions, and stability.[1] Dysregulation of palmitoylation is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant area of research in drug development.

This compound ester is a reactive compound used to artificially attach a palmitoyl (B13399708) group to proteins and other molecules.[3][] The N-hydroxysuccinimide ester is a highly reactive group that readily forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein's surface, or a stable thioester bond with sulfhydryl groups of cysteine residues under specific conditions.[5] This allows for the controlled, non-enzymatic "palmitoylation" of proteins in vitro, providing a powerful tool to investigate the functional consequences of this modification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound ester is provided in the table below.

| Property | Value | Reference(s) |

| Synonyms | N-(Palmitoyloxy)succinimide, N-Succinimidyl palmitate, Palmitic acid N-succinimidyl ester | [6] |

| Molecular Formula | C₂₀H₃₅NO₄ | |

| Molecular Weight | 353.50 g/mol | |

| Appearance | White to off-white powder/shiny flakes | [] |

| Melting Point | 81 °C | [] |

| Boiling Point | 447.1 °C at 760 mmHg | [] |

| Solubility | Insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | [1][] |

| Storage | Store at -20°C in a dry, dark place. | [] |

Synthesis of this compound Ester

This protocol is adapted from a method for the synthesis of a similar long-chain fatty acid NHS ester.[7]

Materials:

-

Palmitic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (B1210297) (anhydrous)

-

Ethanol (B145695) (anhydrous)

-

Stir plate and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a clean, dry flask, dissolve palmitic acid (1 equivalent), NHS (1.1 equivalents), and DCC (1.1 equivalents) in anhydrous ethyl acetate.

-

Stir the reaction mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Concentrate the filtrate using a rotary evaporator to obtain a solid.

-

Recrystallize the solid from anhydrous ethanol to yield pure this compound ester as a white crystalline solid.

-

Dry the final product under vacuum and store at -20°C.

Experimental Protocols

In Vitro Protein Palmitoylation

This protocol describes a general method for the non-enzymatic palmitoylation of a protein using NHS-palmitate. Due to the hydrophobicity of NHS-palmitate, careful attention to its dissolution is critical.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

This compound ester (NHS-palmitate)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium phosphate, pH 7.5

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation:

-

Ensure the purified protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange.

-

-

NHS-palmitate Stock Solution Preparation:

-

Immediately before use, prepare a 10-50 mM stock solution of NHS-palmitate in anhydrous DMSO or DMF. Vortex vigorously to ensure complete dissolution.

-

-

Labeling Reaction:

-

Add the NHS-palmitate stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. The optimal ratio may need to be determined empirically.

-

The final concentration of DMSO or DMF in the reaction mixture should not exceed 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching solution to a final concentration of 50 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted NHS-palmitate and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

-

-

Analysis:

-

Confirm protein palmitoylation by methods such as mass spectrometry, which can identify the modified residues and the mass shift corresponding to the palmitoyl group.

-

Troubleshooting:

| Issue | Possible Cause | Solution |

| Low labeling efficiency | Hydrolysis of NHS-palmitate | Prepare stock solution immediately before use with anhydrous solvent. |

| Low reactivity of target residues | Ensure the pH of the reaction buffer is between 7.2 and 8.0. | |

| Protein precipitation | Hydrophobicity of the attached palmitoyl groups | Decrease the molar excess of NHS-palmitate. Perform the reaction at a lower protein concentration. |

Cell Treatment with Palmitic Acid

This protocol describes the preparation of a palmitic acid solution for treating cells in culture, which can be adapted for use with NHS-palmitate to study its effects on cellular processes. Fatty acid-free Bovine Serum Albumin (BSA) is used as a carrier to facilitate the delivery of the hydrophobic palmitic acid to the cells.

Materials:

-

Palmitic acid

-

Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

-

Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)

-

Cell culture medium

-

Water bath

Procedure:

-

Preparation of Palmitate Stock Solution:

-

Dissolve palmitic acid in ethanol to a concentration of 100 mM.

-

In a sterile tube, add the desired volume of the palmitic acid stock solution.

-

Add an equimolar amount of NaOH solution to saponify the fatty acid.

-

Heat the solution in a water bath at 70°C for 30 minutes.

-

-

Complexing with BSA:

-

Warm the fatty acid-free BSA solution to 37°C.

-

Add the warm palmitate-NaOH solution dropwise to the BSA solution while stirring to achieve the desired final concentration and molar ratio (e.g., 4:1 palmitate:BSA).

-

Continue to stir at 37°C for 1 hour to allow for complex formation.

-

-

Cell Treatment:

-

Dilute the palmitate-BSA complex in cell culture medium to the desired final working concentration.

-

Add the medium containing the palmitate-BSA complex to your cells and incubate for the desired period.

-

Signaling Pathways and Experimental Workflows

Protein palmitoylation plays a critical role in regulating numerous signaling pathways by affecting the localization and function of key signaling proteins. NHS-palmitate can be used as a tool to mimic this modification and study its impact on these pathways.

Key Signaling Pathways Regulated by Palmitoylation

-

Wnt Signaling: Palmitoylation of Wnt proteins is essential for their secretion and subsequent activation of the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis.

-

EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is palmitoylated, and this modification influences its trafficking and signaling activity, impacting cell proliferation and survival.

-

Ras Signaling: Palmitoylation of Ras GTPases, such as N-Ras and H-Ras, is required for their proper localization to the plasma membrane and for their function in transmitting signals from growth factor receptors to downstream effector pathways.

Experimental Workflow for Studying Protein Palmitoylation

A common method to study protein palmitoylation is the Acyl-Biotin Exchange (ABE) assay. This technique allows for the specific detection of S-palmitoylated proteins.

Explanation of the ABE Workflow:

-

Cell Lysis & Protein Extraction: Cells are lysed to release their protein content.

-

Block Free Thiols: All free cysteine residues are blocked with N-ethylmaleimide (NEM) to prevent their subsequent labeling.

-

Cleave Thioesters: The thioester bonds of palmitoylated cysteines are specifically cleaved with hydroxylamine, exposing the sulfhydryl groups.

-

Label Newly Exposed Thiols: The newly available sulfhydryl groups are labeled with a biotinylating reagent, such as Biotin-HPDP.

-

Affinity Purification: The biotin-labeled proteins (which were originally palmitoylated) are captured using streptavidin-coated beads.

-

Analysis: The enriched proteins are then analyzed by Western blotting with an antibody against the protein of interest or by mass spectrometry for proteome-wide identification of palmitoylated proteins.

Signaling Pathway Diagram: Ras Palmitoylation and Membrane Association

The following diagram illustrates the role of palmitoylation in the localization and activation of Ras proteins.

This diagram shows that Ras proteins are palmitoylated in the Golgi apparatus by palmitoyl acyltransferases (PATs). This modification is crucial for their transport to the plasma membrane. At the plasma membrane, upon receiving an upstream signal (e.g., from a growth factor receptor like EGFR), Ras becomes activated (Ras-GTP) and can then interact with and activate downstream effector proteins, leading to various cellular responses.

Conclusion

This compound ester is a versatile chemical tool for researchers studying protein palmitoylation. By enabling the non-enzymatic attachment of palmitate to proteins, it allows for the investigation of the functional consequences of this important lipid modification. The protocols and information provided in this guide are intended to serve as a starting point for researchers new to this area, facilitating the design and execution of experiments to unravel the complexities of protein palmitoylation in health and disease. As with any experimental technique, optimization for specific proteins and cell types is often necessary to achieve the best results.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Succinimidyl palmitate, 14464-31-4 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioconjugation with Fatty Acid NHS Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioconjugation utilizing fatty acid N-hydroxysuccinimide (NHS) esters. This powerful technique plays a pivotal role in modern drug development and biological research by enabling the covalent attachment of fatty acids to biomolecules, thereby modifying their properties for enhanced therapeutic efficacy and targeted delivery.

Introduction: The Power of Lipidation

The conjugation of fatty acids to therapeutic molecules such as small molecules, peptides, and oligonucleotides has been shown to significantly enhance their lipophilicity and stability.[1] This modification can lead to a multitude of benefits, including an increased biological half-life, improved cellular uptake and retention, targeted delivery to specific tissues like tumors, reduced chemoresistance in cancer, and enhanced penetration of the blood-brain barrier.[1] Fatty acid NHS esters are key reagents in this process, offering a straightforward and efficient method for achieving stable amide bond formation with primary amines on biomolecules.[][3]

The Chemistry of Fatty Acid NHS Esters

N-hydroxysuccinimide esters of fatty acids are reactive compounds that facilitate the covalent attachment of the fatty acid's acyl group to nucleophilic primary amines present on biomolecules.[4][5] These primary amines are typically found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[4][6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[][4]

Synthesis of Fatty Acid NHS Esters

Fatty acid NHS esters can be synthesized by activating the carboxylic acid group of a fatty acid. A common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide (NHS).[4][7]

Key Reaction Parameters and Considerations

The success of a bioconjugation reaction with fatty acid NHS esters is highly dependent on several key parameters that must be carefully controlled and optimized.

pH

The pH of the reaction buffer is the most critical factor influencing the efficiency of NHS ester conjugation.[4][5] The optimal pH range is typically between 7.2 and 8.5.[][4] At lower pH values, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[4] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which is a major competing reaction.[4][6]

Hydrolysis: The Competing Reaction

The primary side reaction that diminishes the yield of the desired bioconjugate is the hydrolysis of the NHS ester.[6][8] In this reaction, the NHS ester reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide.[8] The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[6][8] In some cases, the rate of hydrolysis can be significantly higher than the rate of aminolysis, especially at low protein concentrations.[9][10]

Reagent Concentration and Molar Ratio

The molar ratio of the fatty acid NHS ester to the biomolecule needs to be optimized to achieve the desired degree of labeling.[4] A starting point is often a 10- to 20-fold molar excess of the NHS ester.[4]

Solvent

Fatty acid NHS esters are often insoluble in aqueous buffers and are typically dissolved in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the reaction mixture.[4][6] It is crucial to use high-quality, amine-free solvents to prevent unwanted side reactions.[5] The final concentration of the organic solvent in the reaction should generally not exceed 10% (v/v).[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and reactivity of NHS esters, which are critical for designing successful bioconjugation experiments.

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4-5 hours[6][11] |

| 8.6 | 4 | 10 minutes[6][11] |

Table 1: Stability of NHS Esters in Aqueous Solution. The half-life represents the time it takes for half of the reactive NHS ester to hydrolyze.

| Parameter | Condition | Effect on Conjugation Efficiency |

| pH | Below 7.2 | Decreased efficiency due to protonation of amines[4] |

| 7.2 - 8.5 | Optimal range for efficient conjugation[][4] | |

| Above 8.5 | Decreased efficiency due to rapid hydrolysis[4][6] | |

| Buffer Type | Amine-containing (e.g., Tris) | Not recommended as they compete for reaction[5][6] |

| Phosphate, Bicarbonate, Borate, HEPES | Compatible with NHS ester reactions[6][11] | |

| Reagent Solubility | Poor | Can be improved by dissolving in DMSO or DMF[4][6] |

| Protein Concentration | Low | May favor hydrolysis over aminolysis[9] |

Table 2: Factors Affecting NHS Ester Conjugation Efficiency.

Experimental Protocols

Protocol for Synthesis of a Fatty Acid NHS Ester

This protocol describes a general method for activating a fatty acid with DCC and NHS.[4]

Materials:

-

Fatty acid of interest

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous organic solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Anhydrous Sodium Sulfate

-

Stir plate and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a clean, dry flask, dissolve the fatty acid and a slight molar excess (1.1-1.2 equivalents) of NHS in the anhydrous organic solvent.[4]

-

Cool the solution in an ice bath with stirring.

-

Add a slight molar excess (1.1-1.2 equivalents) of DCC to the cooled solution.[4]

-

Allow the reaction to stir in the ice bath for 1-2 hours and then at room temperature for an additional 4-24 hours.[4] A white precipitate of dicyclohexylurea (DCU) will form.[4]

-

Remove the DCU precipitate by filtration.[4]

-

Wash the filtrate with a small amount of cold solvent.[4]

-

The resulting solution contains the fatty acid NHS ester. The solvent can be removed under reduced pressure to yield the crude product.[4]

-

Further purification can be achieved by recrystallization or column chromatography.[4]

Protocol for Conjugation of a Fatty Acid NHS Ester to a Protein

This protocol provides a general method for labeling a protein with a fatty acid NHS ester.[4]

Materials:

-

Protein to be labeled

-

Fatty acid NHS ester

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5)[5][6]

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the fatty acid NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).[4]

-

Add the fatty acid NHS ester stock solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[4]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[4]

-

Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS ester.[4] Incubate for an additional 15-30 minutes.[4]

-

Purify the fatty acid-protein conjugate from excess reagent and byproducts using size-exclusion chromatography or dialysis.[4]

Protocol for Characterization of the Bioconjugate

Determining the Degree of Labeling (DOL): The extent of fatty acid conjugation can be determined using methods such as:

-

MALDI-TOF Mass Spectrometry: The increase in molecular weight of the protein corresponds to the number of attached fatty acid molecules.

-

Colorimetric Assays: If the fatty acid is conjugated with a reporter molecule, its absorbance can be measured.

Functional Analysis: It is crucial to assess whether the bioconjugation process has affected the protein's structure and function. This can be evaluated through activity assays, binding assays, or spectroscopic methods.

Visualizing Key Processes and Relationships

The following diagrams illustrate the fundamental mechanisms and workflows involved in bioconjugation with fatty acid NHS esters.

Caption: Synthesis of a fatty acid NHS ester from a fatty acid using DCC and NHS.

Caption: Nucleophilic attack of a primary amine on a fatty acid NHS ester.

Caption: A typical experimental workflow for fatty acid-protein conjugation.

Caption: The competition between aminolysis and hydrolysis of NHS esters.

Applications in Drug Development and Research

The ability to conjugate fatty acids to biomolecules has opened up numerous avenues in therapeutic and diagnostic applications.

-

Improved Pharmacokinetics: Fatty acid conjugation can increase the hydrodynamic radius of a therapeutic protein or peptide, reducing its renal clearance and extending its circulation half-life.[1][12]

-

Enhanced Cellular Uptake: The increased lipophilicity of the bioconjugate can facilitate its passage across cell membranes, improving the intracellular delivery of therapeutic agents.[1]

-

Targeted Drug Delivery: Fatty acids can be used to target drugs to specific tissues or cells that have a high fatty acid uptake, such as certain types of cancer cells.[1][13]

-

Development of Prodrugs: Attaching a fatty acid to a hydrophilic drug can create a lipophilic prodrug that can more effectively penetrate biological barriers, such as the skin.[14][15]

-

Nanoparticle Formulation: Fatty acid-drug conjugates can be encapsulated within nanoparticles to protect them from degradation in the gastrointestinal tract, enabling oral delivery of biological drugs.[16]

Conclusion

Bioconjugation with fatty acid NHS esters is a versatile and powerful strategy for modifying the properties of biomolecules to enhance their therapeutic potential. A thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and comprehensive characterization of the resulting conjugates are essential for the successful application of this technology. As research in this field continues to advance, we can expect to see the development of even more sophisticated and effective fatty acid-based bioconjugates for a wide range of medical and research applications.

References

- 1. Opportunities and challenges of fatty acid conjugated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cris.bgu.ac.il [cris.bgu.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. Linking Biological Molecules to Fatty Acids To Aid Drug Delivery | Technology Networks [technologynetworks.com]

An In-Depth Technical Guide to Palmitic Acid N-Hydroxysuccinimide Ester: Structure, Reactivity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Palmitic acid N-hydroxysuccinimide (NHS) ester, a long-chain fatty acid derivative widely employed in bioconjugation. This document details its chemical structure, reactivity, and applications, with a focus on providing practical information for laboratory use, including detailed experimental protocols and quantitative data.

Structure and Properties

This compound ester, also known as NHS-palmitate, is an activated form of palmitic acid, a common 16-carbon saturated fatty acid. The NHS ester functionality makes the carboxyl group of palmitic acid highly susceptible to nucleophilic attack, particularly by primary amines. This reactivity is harnessed to covalently attach the lipophilic palmitoyl (B13399708) group to various biomolecules.

The introduction of the long hydrocarbon chain of palmitic acid can significantly alter the physicochemical properties of the modified molecule, increasing its lipophilicity and facilitating interactions with cell membranes and lipid bilayers. This property is particularly valuable in drug delivery and for modulating the biological activity of proteins and peptides.

Table 1: Physicochemical Properties of this compound Ester

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₅NO₄ | [1] |

| Molecular Weight | 353.50 g/mol | [1] |

| Appearance | White to off-white solid | General Knowledge |

| Melting Point | Not readily available | |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Sparingly soluble in aqueous buffers.[2] | [2] |

| Storage | Store at -20°C, desiccated to prevent hydrolysis. | General Knowledge |

Reactivity with Primary Amines

The primary application of Palmitic acid NHS ester is the acylation of primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides. The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

Caption: Reaction mechanism of Palmitic acid NHS ester with a primary amine.

Factors Influencing Reactivity

Several factors critically influence the efficiency of the conjugation reaction:

-

pH: The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5. At lower pH, the primary amine is protonated and non-nucleophilic, slowing the reaction. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.

-

Temperature: The reaction is commonly performed at room temperature (for 0.5 to 4 hours) or at 4°C (overnight). Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer reaction times.

-

Concentration: Higher concentrations of both the biomolecule and the NHS ester can favor the aminolysis reaction over hydrolysis.

-

Solvent: Due to the poor aqueous solubility of Palmitic acid NHS ester, it is typically first dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer containing the biomolecule. It is crucial to use high-purity, amine-free solvents to avoid unwanted side reactions.

Table 2: Quantitative Data on Reaction Conditions and Kinetics

| Parameter | Recommended Range/Value | Notes |

| pH | 7.2 - 8.5 | Balances amine nucleophilicity and NHS ester stability. |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature minimizes hydrolysis for longer reactions. |

| Reaction Time | 0.5 - 4 hours at RT; Overnight at 4°C | Time can be optimized based on the specific reactants. |

| Molar Excess of NHS Ester | 10-50 fold over the biomolecule | The optimal ratio should be determined empirically. |

| Half-life of NHS ester (Hydrolysis) | ~4-5 hours at pH 7.0 (0°C); ~10 minutes at pH 8.6 (4°C) | Demonstrates the increased rate of hydrolysis at higher pH. |

Side Reactions and Mitigation

The primary competing reaction is the hydrolysis of the NHS ester, which yields inactive palmitic acid. This is exacerbated by high pH and prolonged reaction times in aqueous solutions.

Additionally, while highly selective for primary amines, NHS esters can react with other nucleophilic residues on proteins under certain conditions, such as:

-

Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated, though the resulting ester bonds are generally less stable than the amide bond formed with lysine.

-

Cysteine: The sulfhydryl group of cysteine can also react, but this is less common compared to the reaction with primary amines.

To minimize side reactions, it is recommended to:

-

Work within the optimal pH range.

-

Use the shortest effective reaction time.

-

Optimize the molar ratio of the NHS ester to the target biomolecule.

Experimental Protocols

General Protocol for Protein Palmitoylation

This protocol provides a general guideline for the conjugation of Palmitic acid NHS ester to a soluble protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

This compound ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion or hydrophobic interaction chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve Palmitic acid NHS ester in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

Initiate Conjugation: Add the desired molar excess of the Palmitic acid NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted Palmitic acid NHS ester, its hydrolysis product, and the NHS byproduct by chromatography. Due to the increased hydrophobicity of the palmitoylated protein, hydrophobic interaction chromatography (HIC) or reversed-phase chromatography may be effective.[3] Size-exclusion chromatography can also be used to separate the modified protein from small molecule impurities.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which may show a slight shift in molecular weight), mass spectrometry (to confirm the mass addition of the palmitoyl group), and/or HPLC analysis.[4][5]

References

- 1. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]

- 4. Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Applications of protein palmitoylation in cell biology

An In-depth Technical Guide to the Applications of Protein Palmitoylation in Cell Biology

Audience: Researchers, scientists, and drug development professionals.

Introduction to Protein Palmitoylation

Protein palmitoylation is a dynamic and reversible post-translational modification (PTM) that involves the covalent attachment of fatty acids, primarily the 16-carbon palmitic acid, to protein residues.[1] This lipidation process is critical for regulating the localization, stability, and function of a vast number of proteins, thereby influencing a multitude of cellular processes.[2][3] Unlike irreversible lipid modifications such as myristoylation or prenylation, the reversibility of S-palmitoylation allows for rapid and dynamic control over protein function, akin to phosphorylation.[4][5]

The modification is catalyzed by a family of enzymes called palmitoyl (B13399708) acyltransferases (PATs), which are characterized by a conserved Asp-His-His-Cys (DHHC) domain. In mammals, there are 23 distinct DHHC enzymes, each exhibiting specific substrate preferences and subcellular localizations.[3][6] The removal of palmitate is mediated by acyl-protein thioesterases (APTs) and palmitoyl-protein thioesterases (PPTs), which cleave the thioester bond and release the fatty acid.[7][8] This enzymatic cycle enables proteins to shuttle between different membrane compartments and respond swiftly to cellular signals.[4][9]

Types of Protein Palmitoylation

Palmitoylation can occur on different amino acid residues through distinct chemical linkages, with S-palmitoylation being the most common and well-studied form.[10]

| Type | Chemical Bond | Modification Site | Reversibility | Primary Function |

| S-palmitoylation | Thioester bond | Cysteine (Cys) side chain | Dynamic & Reversible | Regulates membrane association, protein trafficking, protein-protein interactions, and signal transduction.[10] |

| N-palmitoylation | Amide bond | N-terminal Cysteine (Cys) | Relatively Stable | Stabilizes the anchoring of proteins to membranes, such as the Hedgehog signaling protein.[10] |

| O-palmitoylation | Ester bond | Serine (Ser) or Threonine (Thr) | Reversible | Controls specific signaling pathways, such as the Wnt signaling pathway.[10] |

Core Functions and Applications in Cell Biology

Palmitoylation acts as a molecular switch that profoundly impacts protein behavior. By increasing a protein's hydrophobicity, this modification plays a central role in membrane targeting, subcellular trafficking, and the organization of signaling complexes.[1][10]

-

Membrane Association and Trafficking : For many cytosolic proteins, palmitoylation is a prerequisite for stable membrane association.[11] It often works in concert with other signals; for instance, initial weak membrane interaction via myristoylation or prenylation can position a protein for subsequent, stabilizing palmitoylation by a membrane-bound DHHC enzyme.[4][11] This dynamic process is crucial for shuttling proteins between the Golgi apparatus, plasma membrane, and other organelles.[4][9]

-

Targeting to Lipid Rafts : Palmitoylation frequently directs proteins to specialized membrane microdomains known as lipid rafts.[10] These cholesterol and sphingolipid-rich domains function as platforms for concentrating signaling molecules, thereby facilitating the efficient assembly of functional signaling complexes and enhancing signal transduction.[9][10]

-

Regulation of Protein Stability and Function : The addition of a palmitoyl group can alter a protein's conformation, influence its interaction with other proteins, and protect it from degradation.[12][13] This modification is integral to the function of ion channels, G protein-coupled receptors (GPCRs), and cell adhesion molecules.[12][13]

Regulation of Key Signaling Pathways

Dysregulation of protein palmitoylation is linked to numerous diseases, including cancer, neurological disorders, and inflammatory conditions, primarily through its impact on critical signaling pathways.[7][13][14]

Ras Signaling

The oncogenic activity of Ras proteins (H-Ras, N-Ras, and K-Ras4A) is critically dependent on their proper localization to the plasma membrane, a process governed by palmitoylation.[2] Following an initial prenylation step, palmitoylation of cysteine residues near the C-terminus anchors Ras proteins to the membrane, allowing them to activate downstream pro-proliferative pathways like MAPK/ERK and PI3K/Akt.[2][15] Aberrant palmitoylation can lead to Ras hyperactivation and contribute to tumorigenesis.[7]

Caption: Palmitoylation anchors Ras to the plasma membrane for signaling.

Wnt Signaling

Wnt proteins are secreted signaling molecules essential for embryonic development and tissue homeostasis.[2] Palmitoylation of a conserved cysteine residue on Wnt proteins by the O-acyltransferase Porcupine (PORCN) in the endoplasmic reticulum is indispensable for their secretion and subsequent binding to Frizzled receptors on target cells.[2][7] This modification is a key regulatory step in both canonical (β-catenin dependent) and non-canonical Wnt pathways.

Caption: Palmitoylation is required for the secretion and activity of Wnt proteins.

Toll-Like Receptor (TLR) Signaling

Protein palmitoylation is a critical regulator of the innate immune response by modulating TLR signaling.[14] Several TLRs, including TLR2, TLR7, and TLR9, require palmitoylation for their proper trafficking, membrane localization, and stability.[14] For example, the palmitoylation of TLR2 by multiple ZDHHC enzymes is necessary for its full activation and the subsequent initiation of the NF-κB signaling pathway, which drives the production of inflammatory cytokines.[14]

Caption: Palmitoylation governs TLR trafficking and innate immune signaling.

Methodologies for Studying Protein Palmitoylation

The study of protein palmitoylation has been advanced by the development of non-radioactive, chemical biology-based techniques that allow for the detection, identification, and quantification of modified proteins.

Acyl-Biotin Exchange (ABE)

The ABE method provides a snapshot of the palmitoylation status of proteins in a sample.[16] It relies on the specific chemical properties of the thioester bond.

References

- 1. Palmitoylation - Wikipedia [en.wikipedia.org]

- 2. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy [ijbs.com]

- 3. Protein palmitoylation and cancer | EMBO Reports [link.springer.com]

- 4. Protein palmitoylation and subcellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein palmitoylation in signal transduction of hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Palmitoylation in cancer: decoding its roles in signal transduction, tumor immunity, and emerging therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting protein palmitoylation: selective inhibitors and implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Palmitoylated Proteins in Cell Signaling and Trafficking - Creative Proteomics [creative-proteomics.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Protein Palmitoylation: Functions, Methods & Disease Links - Creative Proteomics [creative-proteomics.com]

- 13. portlandpress.com [portlandpress.com]

- 14. Frontiers | Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Profiling and Inhibiting Reversible Palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Hydrophobicity of Palmitoylated Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies for studying the hydrophobicity of palmitoylated peptides. Palmitoylation, the covalent attachment of a 16-carbon palmitic acid to cysteine residues, is a critical post-translational modification that significantly increases the hydrophobicity of proteins and peptides. This increased hydrophobicity is fundamental to their membrane association, subcellular localization, and function in various signaling pathways.[1][2] Understanding and quantifying this change in hydrophobicity is paramount for researchers in drug development and molecular biology.

Data Presentation: Quantifying the Hydrophobic Shift

The most direct method to quantify the increase in hydrophobicity of a peptide upon palmitoylation is through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The longer a peptide is retained on a hydrophobic stationary phase (like C18 or C4), the more hydrophobic it is. Palmitoylation drastically increases the retention time of peptides.[3]

Below is a summary of expected shifts in RP-HPLC retention times for model peptides upon palmitoylation. Note that the exact retention time is dependent on the specific HPLC system, column, and gradient used. However, the relative increase is a reliable indicator of the change in hydrophobicity. The addition of a single palmitoyl (B13399708) group can significantly increase the retention time, often requiring modifications to the mobile phase, such as the inclusion of isopropanol (B130326), to ensure elution.[3]

| Peptide Sequence | Modification | Expected RP-HPLC Retention Time (minutes) | Change in Retention Time (Δt_R) | Reference |

| GWC(SH)GG | Unmodified | ~15 | - | Fictionalized Data for Illustration |

| GWC(S-Palmitoyl)GG | Mono-palmitoylated | ~25 | +10 | Fictionalized Data for Illustration |

| GWC(SH)C(SH)GG | Unmodified | ~16 | - | Fictionalized Data for Illustration |

| GWC(S-Palmitoyl)C(S-Palmitoyl)GG | Di-palmitoylated | ~35 | +19 | Fictionalized Data for Illustration |

| K-Ras4A C-terminal peptide | Unmodified | ~20 | - | Fictionalized Data for Illustration |

| K-Ras4A C-terminal peptide | Palmitoylated | ~32 | +12 | Fictionalized Data for Illustration |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of peptide palmitoylation. Below are protocols for the synthesis of palmitoylated peptides and their subsequent analysis by RP-HPLC.

Protocol 1: Solid-Phase Synthesis of S-Palmitoylated Peptides

This protocol outlines a method for the on-resin S-palmitoylation of a cysteine-containing peptide using a 4-methoxytrityl (Mmt) protecting group for the cysteine thiol.[4]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1% TFA in DCM

-

Palmitic acid

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Peptide Synthesis: Assemble the peptide chain on Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). For the cysteine residue to be palmitoylated, use Fmoc-Cys(Mmt)-OH.

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a suitable coupling reagent like HBTU/DIPEA in DMF.

-

Selective Mmt Deprotection: After completion of the peptide chain, wash the resin with DCM. Treat the resin with 1% TFA in DCM for 2 minutes, repeating 5-7 times to selectively remove the Mmt group from the cysteine side chain. The solution will turn yellow upon Mmt cation release.

-

On-Resin Palmitoylation: Wash the resin thoroughly with DCM and then DMF. Dissolve palmitic acid (4 equivalents) and HOBt/DIC (4 equivalents each) in DMF and add to the resin. Allow the reaction to proceed for 12-16 hours at room temperature.

-

Final Deprotection and Cleavage: Wash the resin with DMF and DCM. Cleave the peptide from the resin and remove all side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify by preparative RP-HPLC.

Protocol 2: RP-HPLC Analysis of Palmitoylated Peptides

This protocol is designed to analyze the hydrophobicity of palmitoylated peptides. Due to their increased hydrophobicity, modifications to standard peptide RP-HPLC protocols are often necessary.[3][5]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Mobile Phase C (optional, for highly hydrophobic peptides): 0.1% TFA in isopropanol/acetonitrile (1:1 v/v)

-

Peptide samples dissolved in a suitable solvent (e.g., DMSO, or Mobile Phase A/B mixture)

Procedure:

-

Column Equilibration: Equilibrate the C18 or C4 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a flow rate of 1 mL/min.

-

Sample Injection: Inject 10-20 µL of the dissolved peptide sample.

-

Gradient Elution (Standard): Run a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

-

Gradient Elution (for highly hydrophobic peptides): If the palmitoylated peptide does not elute under standard conditions, a modified gradient incorporating isopropanol may be required. For example, after an initial acetonitrile gradient, a second gradient with Mobile Phase C can be employed. A slower gradient may also improve resolution.

-

Detection: Monitor the elution of the peptides by absorbance at 214 nm and 280 nm.

-

Data Analysis: Compare the retention times of the palmitoylated and non-palmitoylated versions of the peptide. A longer retention time indicates greater hydrophobicity.

Mandatory Visualizations

Signaling Pathways

Palmitoylation is a key regulatory switch in many signaling pathways, controlling the membrane localization and interaction of signaling proteins.

Caption: Canonical Wnt signaling pathway highlighting palmitoylated Wnt and LRP6.

Caption: Ras signaling pathway initiated at the plasma membrane by palmitoylated Ras.[6][7]

Experimental Workflow

The following diagram illustrates the workflow for determining the hydrophobicity of a palmitoylated peptide.

Caption: Workflow for synthesis and hydrophobicity analysis of palmitoylated peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 7. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Palmitic Acid N-hydroxysuccinimide Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein lipidation is a critical post-translational modification that plays a pivotal role in regulating protein structure, function, and subcellular localization. Palmitoylation, the covalent attachment of the 16-carbon saturated fatty acid palmitic acid, is a key form of lipidation. While S-palmitoylation, the reversible attachment of palmitate to cysteine residues via a thioester bond, is extensively studied, N-palmitoylation, the attachment of palmitate to primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) via a stable amide bond, offers a distinct and irreversible way to modify proteins.

This document provides a detailed protocol for labeling proteins with Palmitic acid N-hydroxysuccinimide (NHS) ester, a reagent that facilitates N-palmitoylation. This method allows for the stable incorporation of a hydrophobic palmitoyl (B13399708) group onto a protein of interest, enabling investigations into the effects of lipidation on protein behavior. Such modifications can influence membrane association, protein-protein interactions, and cellular signaling pathways.[1][2] The insights gained from these studies are valuable for basic research and for the development of novel therapeutics that target lipidated proteins.

Principle of the Reaction

This compound ester is an amine-reactive reagent. The NHS ester reacts with unprotonated primary aliphatic amine groups, present at the N-terminus of proteins and on the side chains of lysine residues, to form a stable amide bond. This reaction is a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and leading to the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (8.0-9.0), which deprotonates the primary amines, enhancing their nucleophilicity.

Key Reaction Parameters

The success of labeling proteins with the hydrophobic Palmitic acid NHS ester depends on several critical parameters. Due to the poor water solubility of this reagent, special considerations for dissolution and reaction conditions are necessary.

| Parameter | Recommended Conditions | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[3][4] |

| Molar Excess of NHS Ester | 10 - 50-fold | Optimization is crucial. A higher excess may be needed due to the hydrophobicity and potential precipitation of the reagent. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5 | Amine-free buffers are essential to prevent reaction with the buffer components.[3][4] |

| Solvent for NHS Ester | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Dissolve the NHS ester in a minimal amount of organic solvent immediately before use.[3][4] |

| Reaction Additives | 1% (w/v) Deoxycholic Acid (optional) | Can be included in the reaction buffer to enhance the solubility of the palmitic acid NHS ester. |

| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times may be required for optimal labeling.[3] |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Optional step to terminate the reaction by consuming unreacted NHS ester. |

Experimental Protocols

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

(Optional) 10% (w/v) Deoxycholic Acid stock solution

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography, dialysis)

Experimental Workflow

Detailed Protocol

-

Protein Preparation:

-

Prepare the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Palmitic Acid NHS Ester Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

-

Note: Due to the hydrophobic nature of the reagent, ensure it is fully dissolved. Sonication may aid in dissolution.

-

-

Labeling Reaction:

-

(Optional) To improve the solubility of the palmitic acid NHS ester in the aqueous reaction mixture, add the 10% deoxycholic acid stock solution to the protein solution to a final concentration of 1%.

-

Slowly add the desired molar excess of the Palmitic acid NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect from light if the protein is light-sensitive.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove unreacted Palmitic acid NHS ester and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization of the Labeled Protein:

-

Mass Spectrometry: Determine the degree of labeling (DOL), which is the average number of palmitoyl groups per protein molecule. This can be achieved by comparing the mass of the labeled protein to the unlabeled protein.

-

SDS-PAGE: A slight increase in the apparent molecular weight of the labeled protein may be observed.

-

Hydrophobicity Analysis: The hydrophobicity of the labeled protein can be assessed by methods such as hydrophobic interaction chromatography.

-

Signaling Pathways and N-Palmitoylation

While the following diagrams illustrate the well-established roles of S-palmitoylation in key signaling pathways, the introduction of stable N-palmitoylation via NHS ester labeling can be a powerful tool to investigate the functional significance of protein lipidation in these contexts. By creating irreversibly lipidated proteins, researchers can study the effects of constitutive membrane association or altered protein conformation on signaling outcomes.

Ras Signaling Pathway

S-palmitoylation of Ras proteins is crucial for their proper localization to the plasma membrane and subsequent activation of downstream signaling cascades.[5][6][7][8][9] Introducing an irreversible N-palmitoyl group could be used to study the effects of permanent membrane anchoring on Ras signaling dynamics.

Wnt Signaling Pathway

Palmitoylation of Wnt proteins is essential for their secretion and binding to the Frizzled receptor, which initiates the Wnt signaling cascade.[10][11][12][13] Investigating the effects of N-palmitoylation on Wnt ligand activity could provide insights into the role of lipidation in receptor engagement.

Toll-like Receptor (TLR) Signaling Pathway

Palmitoylation of TLRs and downstream adaptor proteins like MyD88 is critical for their proper membrane localization and the initiation of the innate immune response.[14][15][16] Using N-palmitoylation to mimic constitutive membrane association could help dissect the spatial regulation of TLR signaling.

References

- 1. The Role of Palmitoylated Proteins in Cell Signaling and Trafficking - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Ras palmitoylation is necessary for N-Ras activation and signal propagation in growth factor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Toll-like receptor mediated inflammation requires FASN-dependent MYD88 palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Conjugation of Palmitic Acid N-hydroxysuccinimide to a Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fatty acids, such as palmitic acid, to peptides is a widely utilized strategy in drug development and research to enhance the therapeutic properties of peptides. Palmitoylation, the attachment of a C16 palmitic acid chain, can significantly improve a peptide's plasma half-life, facilitate its association with cell membranes, and enhance its immunogenicity.[1][2] One of the most common and efficient methods for achieving this modification is through the use of Palmitic acid N-hydroxysuccinimide (NHS) ester. This reagent selectively reacts with primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond.[][4]

These application notes provide a detailed protocol for the conjugation of this compound to a peptide, including reaction conditions, purification, and characterization of the final lipopeptide.

Principle of the Reaction

The conjugation chemistry is based on the nucleophilic acyl substitution reaction between the primary amine of the peptide and the activated carbonyl group of the Palmitic acid NHS ester. The N-hydroxysuccinimide is an excellent leaving group, facilitating the formation of a stable amide bond under mild conditions. The reaction is typically performed in an aqueous buffer at a slightly basic pH to ensure the primary amine is deprotonated and thus more nucleophilic.[]

Quantitative Data Summary

For successful conjugation, careful consideration of reaction parameters is crucial. The following table summarizes key quantitative data for the conjugation of Palmitic acid NHS to a peptide.

| Parameter | Recommended Value/Range | Notes |

| Molar Ratio (Palmitic acid NHS:Peptide) | 1.1:1 to 5:1 | A slight excess of the NHS ester is often used to drive the reaction to completion. However, a large excess can lead to side reactions.[5][6] |

| pH | 7.2 - 8.5 | Optimal for ensuring the primary amine is deprotonated and reactive while minimizing hydrolysis of the NHS ester.[][7] |

| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored by HPLC or LC-MS. |

| Temperature | Room Temperature (20-25 °C) or 4 °C | Lower temperatures can be used for labile peptides to minimize degradation.[] |

| Solvent | Aqueous buffer (e.g., PBS, Borate, Bicarbonate) with a co-solvent (e.g., DMF, DMSO) | The co-solvent is necessary to dissolve the hydrophobic Palmitic acid NHS ester.[] |

| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can favor the desired conjugation over hydrolysis of the NHS ester. |

| Purification Yield | 75 - 80% (after HPLC purification) | Yields can vary depending on the peptide sequence and reaction conditions.[8] |

Experimental Protocols

Materials and Reagents

-

Peptide with at least one primary amine (N-terminus or Lysine residue)

-

This compound ester (CAS 14464-31-4)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M Sodium bicarbonate buffer, pH 8.3

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Reversed-phase HPLC column (e.g., C18)

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS)

-

Lyophilizer

Experimental Workflow Diagram

Figure 1: Experimental workflow for the conjugation of Palmitic acid NHS to a peptide.

Step-by-Step Protocol

-

Peptide Preparation:

-

Dissolve the peptide in the chosen reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

-

-

Palmitic Acid NHS Ester Preparation:

-

Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid denaturation of the peptide.

-

-

Conjugation Reaction:

-